molecular formula C6H3Cl2N3 B1459300 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1352893-80-1

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1459300
CAS No.: 1352893-80-1
M. Wt: 188.01 g/mol
InChI Key: NCDZEFDEWHLHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity, Nomenclature and Classification

This compound is formally classified under the Chemical Abstracts Service registry number 1352893-80-1, establishing its unique chemical identity within global chemical databases. The compound belongs to the broader classification of pyrazolopyridines, which constitute a family of bicyclic heterocyclic systems formed by the fusion of pyrazole and pyridine rings. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 1H-pyrazolo[3,4-b]pyridine with dichloro substituents at positions 3 and 6 of the fused ring system.

The molecular formula C₆H₃Cl₂N₃ defines the compound's elemental composition, yielding a molecular weight of 188.01 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as ClC1=CC=C2C(NN=C2Cl)=N1, which encodes the connectivity and arrangement of atoms within the bicyclic framework. This compound represents one isomer within the dichloro-substituted pyrazolo[3,4-b]pyridine series, distinguished from related compounds such as 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine through its specific substitution pattern.

Chemical Property Value
Chemical Abstracts Service Number 1352893-80-1
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
Systematic Name This compound
Ring System Classification Bicyclic heterocycle

The classification extends to the compound's position within heterocyclic chemistry taxonomies, where it occupies a unique niche as a dihalogenated nitrogen-containing bicyclic system. The presence of three nitrogen atoms within the fused ring framework classifies it as a polyazabicycle, contributing to its distinctive electronic properties and chemical reactivity patterns.

Historical Development in Heterocyclic Chemistry Research

The foundation for pyrazolo[3,4-b]pyridine chemistry was established in the early twentieth century through pioneering synthetic work that laid the groundwork for contemporary research applications. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone and pyridine with iodine, marking the initial exploration of this bicyclic system. This foundational work was rapidly expanded by Bulow, who synthesized three N-phenyl-3-methyl substituted derivatives in 1911, starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid.

The historical progression of pyrazolopyridine chemistry has been characterized by systematic exploration of substitution patterns and synthetic methodologies. The development of chlorinated derivatives, including this compound, emerged from broader investigations into halogenated heterocycles and their potential applications in pharmaceutical research. The strategic introduction of chlorine substituents at specific positions has been recognized for enhancing molecular stability, modulating electronic properties, and providing versatile synthetic handles for further chemical modifications.

Contemporary research has validated the historical significance of these early discoveries, with modern pharmaceutical applications demonstrating the enduring value of the pyrazolo[3,4-b]pyridine scaffold. The compound class has attracted substantial attention from medicinal chemists due to its structural similarity to purine bases adenine and guanine, leading to extensive investigation of biological activities and therapeutic potential. This historical foundation has supported the emergence of pyrazolopyridine-based drugs and research compounds, establishing the framework for ongoing synthetic and biological investigations.

The evolution from early synthetic explorations to contemporary applications illustrates the progressive refinement of synthetic methodologies and the expansion of structure-activity relationship understanding within this chemical class. Modern synthetic approaches have enabled access to previously challenging substitution patterns, including the specific 3,6-dichloro derivative, through improved reaction conditions and novel synthetic strategies.

Molecular Architecture and Structural Distinctiveness

The molecular architecture of this compound is characterized by a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring through shared nitrogen-carbon bonds. This fusion creates a rigid, planar structure that exhibits distinctive electronic properties derived from the extended conjugated system and the specific positioning of nitrogen atoms and chlorine substituents. The bicyclic system can be conceptualized as existing in tautomeric forms, with the 1H-isomer representing the predominant form under standard conditions.

The chlorine substituents at positions 3 and 6 significantly influence the compound's electronic distribution and chemical reactivity. These halogen atoms function as electron-withdrawing groups, decreasing electron density within the aromatic system and enhancing electrophilic character at specific positions. The strategic placement of chlorine atoms creates opportunities for nucleophilic substitution reactions while simultaneously modulating the compound's physicochemical properties, including lipophilicity and molecular stability.

Structural analysis reveals that the compound adopts a planar conformation due to the aromatic nature of both constituent rings and the constraints imposed by the fused bicyclic system. The nitrogen atoms within the structure exhibit different hybridization states and electronic environments, contributing to the compound's unique reactivity profile. The pyrazole nitrogen atoms participate in the aromatic system differently than the pyridine nitrogen, creating distinct sites for potential coordination chemistry and hydrogen bonding interactions.

Structural Feature Description
Ring System Fused pyrazole-pyridine bicycle
Planarity Fully planar aromatic system
Substitution Pattern 3,6-Dichloro configuration
Nitrogen Distribution Three nitrogen atoms in distinct environments
Electronic Character Electron-deficient aromatic system

The molecular geometry and electronic structure have been characterized through computational methods and spectroscopic analyses, providing detailed insights into bond lengths, angles, and electron distribution patterns. These structural features directly correlate with the compound's chemical behavior and potential applications in synthetic chemistry and materials science.

Research Significance in Contemporary Chemical Science

This compound has emerged as a compound of significant research interest across multiple domains of contemporary chemical science, primarily due to its versatile synthetic utility and potential biological activities. The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, enabling the construction of novel molecular architectures through various chemical transformations. Research applications have demonstrated the compound's utility in developing new synthetic methodologies and exploring structure-activity relationships within the pyrazolopyridine chemical space.

The research significance extends to medicinal chemistry applications, where pyrazolo[3,4-b]pyridine derivatives have shown promising biological activities across diverse therapeutic areas. Studies have reported that compounds within this chemical class exhibit anxiolytic properties through positive allosteric modulation of gamma-aminobutyric acid type A receptors via barbiturate binding sites. Contemporary research has expanded these investigations to include anticancer, antimicrobial, and kinase inhibitory activities, establishing the pyrazolopyridine scaffold as a privileged structure in drug discovery programs.

Modern synthetic chemistry research has utilized this compound as a building block for constructing novel heterocyclic frameworks through metal-catalyzed coupling reactions, nucleophilic substitution processes, and cycloaddition chemistry. The strategic positioning of chlorine atoms provides reactive sites for cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. These synthetic applications have contributed to the development of new materials with potential applications in electronics, photonics, and catalysis.

The compound's research significance is further emphasized by its role in advancing our understanding of heterocyclic chemistry principles and reaction mechanisms. Investigations into the reactivity patterns of chlorinated pyrazolopyridines have provided valuable insights into the factors governing selectivity and efficiency in heterocyclic transformations. These fundamental studies have broader implications for the design of new synthetic strategies and the optimization of existing methodologies within heterocyclic chemistry.

Research Domain Application Area Significance
Medicinal Chemistry Drug discovery and development Scaffold for bioactive compounds
Synthetic Chemistry Building block synthesis Versatile synthetic intermediate
Materials Science Functional materials development Electronic and optical properties
Mechanistic Studies Reaction pathway elucidation Fundamental chemical understanding

Properties

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZEFDEWHLHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Cyclization

2.1. Method Overview

A practical and scalable method for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, including chloro-substituted variants, involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF). This approach is notable for its operational simplicity, use of inexpensive starting materials, and mild conditions.

2.2. Reaction Scheme and Conditions

Reagent Quantity (Example) Conditions
2-chloro-3-pyridinecarboxaldehyde 20 g (141.3 mmol) DMF, 60°C, 6 h
Hydroxylamine hydrochloride 10 g (1:1 molar ratio)
Triethylamine 100 mL
Solvent 200 mL DMF
  • The reaction is conducted at 60°C for 6 hours, monitored by TLC.
  • After completion, standard post-processing yields the pyrazolo[3,4-b]pyridine product.
  • Reported yield: up to 85% under optimized conditions, though a practical example gave 43%.

2.3. Notes

  • The method is environmentally friendly and suitable for industrial scale-up.
  • The process can be adapted for various chloro-substituted starting materials to target 3,6-dichloro substitution patterns.

Sequential Halogenation and Cyclization

3.1. Halogenation Strategy

For specific dichloro substitution at the 3 and 6 positions, a two-step strategy is often employed:

  • Synthesize the pyrazolo[3,4-b]pyridine core with a single chloro substituent.
  • Introduce the second chloro group via selective halogenation (e.g., using N-chlorosuccinimide or phosphorus oxychloride).

3.2. Example from Patent Literature

  • Initial formation of the pyrazolo[3,4-b]pyridine ring is achieved via condensation and cyclization reactions, as described above.
  • The resulting compound is then treated with a chlorinating agent (such as phosphorus oxychloride) to introduce the second chlorine atom at the desired position.
  • Typical conditions for chlorination: 110–130°C in the presence of polyphosphoric acid or similar activating agents.
Step Reagent/Condition Outcome
Cyclization See Section 2 Mono-chloro-pyrazolopyridine
Chlorination POCl₃, 110–130°C, PPA 3,6-dichloro-pyrazolopyridine

3.3. Notes

  • The selectivity of chlorination depends on the electronic properties of the intermediate and the reaction conditions.
  • Careful control of temperature and reagent stoichiometry is required to avoid over-chlorination or side reactions.

Suzuki–Miyaura Cross-Coupling for Functionalization

4.1. Sequential Arylation Approach

While primarily used for arylation, the Suzuki–Miyaura cross-coupling methodology demonstrates the utility of halogenated pyrazolo[3,4-b]pyridines as intermediates. The process involves:

  • Starting from 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Sequential coupling with arylboronic acids to introduce substituents at the 3 and 6 positions.

Though this method is more suited for diaryl derivatives, the underlying chemistry highlights the importance of halogenated intermediates, such as 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine, as versatile platforms for further functionalization.

Reaction Step Reagents/Conditions Yield (%)
C3 Arylation Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-dioxane/H₂O, 60°C, 1 h 75–98
C6 Arylation Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-dioxane/H₂O, 100°C, 2 h 62–98
One-pot sequential Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-dioxane/H₂O, 60–100°C, 3–6h 43–72

4.2. Notes

  • The methodology underscores the synthetic value of dichloro intermediates for cross-coupling.
  • The process is highly chemoselective and tolerant of various functional groups.

Comparative Data Table

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct cyclization 2-chloro-3-pyridinecarboxaldehyde, DMF, hydroxylamine hydrochloride, triethylamine, 60°C 43–85 Simple, scalable, mild May require further chlorination for 3,6-dichloro pattern
Sequential halogenation POCl₃, polyphosphoric acid, 110–130°C Not specified Enables selective dichloro substitution Requires careful control, hazardous reagents
Suzuki–Miyaura cross-coupling Pd(OAc)₂/dppf, Cs₂CO₃, arylboronic acids, 1,4-dioxane/H₂O 43–98 High selectivity, functional group tolerance More suited for aryl derivatives, requires halogenated intermediates

Research Findings and Practical Considerations

  • The direct cyclization method is preferred for initial synthesis due to its operational simplicity and high yield.
  • For specific dichloro substitution, sequential halogenation using phosphorus oxychloride is effective but requires careful handling.
  • Suzuki–Miyaura cross-coupling provides a powerful route for further functionalization of halogenated pyrazolopyridine scaffolds, with high yields and selectivity.
  • All methods benefit from the availability of inexpensive starting materials and can be adapted for scale-up and further derivatization.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Kinases
One of the primary applications of 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine is as an inhibitor of specific kinases. Research has shown that its derivatives can effectively inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and progression. This makes it a potential candidate for anti-cancer therapies targeting kinase dysregulation .

Case Studies

  • Bladder Cancer Treatment : A study highlighted the effectiveness of arylated pyrazolo[3,4-b]pyridine derivatives in inhibiting FGFR3 for bladder cancer treatment. These compounds demonstrated selective inhibition, suggesting their utility in targeted cancer therapies .
  • Neuroprotection : Other derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegeneration. The ability to modulate metabotropic glutamate receptor 5 (mGluR5) indicates potential applications in treating neurodegenerative diseases .

Synthesis and Functionalization

Synthetic Methods
The synthesis of this compound involves several methodologies, including:

  • Suzuki–Miyaura Cross-Coupling : This method allows for the functionalization of the compound through selective arylation, leading to various derivatives with enhanced biological activities .
  • Direct Heteroarylation : Recent advancements have introduced direct heteroarylation under mild conditions, which simplifies the synthetic pathway and improves yields .

Biological Evaluation

Diverse Biological Activities
The biological evaluation of this compound has revealed a spectrum of activities:

  • FGFR Inhibition : As noted earlier, its role as an FGFR inhibitor positions it as a promising candidate in oncology .
  • GSK-3 Inhibition : Compounds derived from this scaffold have also been identified as glycogen synthase kinase-3 (GSK-3) inhibitors, which are significant in various metabolic disorders and cancers .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound along with their unique features and applications:

Compound NameStructure TypeUnique FeaturesApplications
4-Chloro-1H-pyrazolo[3,4-b]pyridinePyrazolo derivativeDifferent biological activity profilesCancer therapy
5-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl-substitutedEnhanced lipophilicity affecting bioavailabilityNeuroprotection
6-Bromo-1H-pyrazolo[3,4-b]pyridineBromo-substitutedVarying halogen effects on reactivity and selectivityDrug design

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Chlorine at C3/C6 (in 3,6-dichloro) vs.
  • Synthetic Efficiency : Fe3O4@MIL-101(Cr)-N(CH2PO3)2 and ionic liquids improve yields (>80%) in pyrazolo[3,4-b]pyridine synthesis compared to traditional methods .
  • Biological Activity: 3'-Diethylaminomethyl-substituted derivatives (e.g., antileishmanial agents) show IC50 values as low as 0.12 µM, highlighting the impact of hydrophilic substituents on efficacy .

Pharmacological and Physicochemical Properties

  • Tautomerism : All 1H-pyrazolo[3,4-b]pyridines favor the 1H-tautomer, stabilizing the ring system for interactions with enzymatic active sites .
  • Thermal Stability : Bromo and iodo derivatives (e.g., 5-bromo, 3-iodo) display higher melting points (>250°C) due to increased molecular weight and halogen electronegativity .

Biological Activity

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.

Overview of Biological Activity

The compound has been identified as a potent inhibitor of various kinases, which are critical in many cellular processes, including cancer cell proliferation and survival. Specifically, it has shown significant activity against Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).

Key Findings:

  • FGFR Inhibition : A series of derivatives based on 1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their ability to inhibit FGFRs. The lead compound demonstrated an IC50 value of 42.4 nM against FGFR1, indicating strong enzymatic potency .
  • Antitumor Activity : In vivo studies revealed that certain derivatives exhibited significant antitumor efficacy in xenograft models, highlighting their potential as therapeutic agents against FGFR-driven tumors .
  • Antibacterial Properties : The compound also displayed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives showed inhibition zones ranging from 12 to 16 mm when tested against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. The following table summarizes the SAR findings related to different substituents:

Substituent PositionTypeEffect on ActivityExample CompoundIC50 Value (nM)
C3ChlorineReduced potency7a>5
C4Amino GroupImproved both enzymatic and cellular potency11a42.4
C2Methoxy GroupSignificant drop in potencies7c>1,000

These findings indicate that electron-withdrawing groups at specific positions can enhance or diminish the biological activity of pyrazolo[3,4-b]pyridine derivatives.

Case Study 1: Antitumor Efficacy

In a study involving a FGFR1-driven xenograft model, compound 7n exhibited remarkable antitumor activity with significant tumor growth inhibition without causing substantial weight loss in the test subjects. This suggests a favorable safety profile alongside its efficacy .

Case Study 2: Antibacterial Evaluation

In vitro evaluations demonstrated that several pyrazolo[3,4-b]pyridine derivatives showed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. These compounds were compared to tetracycline as a standard reference .

Q & A

Q. What are the primary synthetic routes for constructing the pyrazolo[3,4-b]pyridine core?

The synthesis typically follows two strategies: (i) building the pyrazole ring onto a preformed pyridine scaffold or (ii) annulating the pyridine ring onto a pyrazole precursor. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can be synthesized via hydrazine hydrate treatment of enamine derivatives, followed by nucleophilic substitution with anilines . Multi-component reactions using catalysts like ammonium acetate or triethylamine are also effective for fused-ring formation .

Q. How is structural characterization of 3,6-dichloro derivatives performed?

1D and 2D NMR (e.g., 1H^1H, 13C^{13}C, DEPT, COSY, HETCOR) are critical for assigning substituent positions and verifying tautomeric forms. For example, 4-(aryl)amino-5-carboethoxy derivatives were confirmed using 1H^1H-13C^{13}C correlations . Advanced characterization may include X-ray crystallography or quantum mechanical calculations to analyze electronic properties .

Q. What substituents are commonly introduced at the C3 and C6 positions, and how do they affect reactivity?

Chlorine atoms at C3 and C6 are introduced via halogenation or nucleophilic substitution. These electron-withdrawing groups enhance electrophilicity, facilitating further functionalization (e.g., Pd-catalyzed C-H arylation) . Substituents like methyl or methoxy groups are added via Suzuki-Miyaura coupling or enamine cyclization .

Q. How does tautomerism influence the chemical behavior of pyrazolo[3,4-b]pyridines?

The 1H- and 2H-tautomers exist in equilibrium, with the 1H-form being predominant in most solvents. Tautomer stability depends on substituent electronic effects and hydrogen-bonding interactions, which can be probed via NMR or computational studies .

Advanced Research Questions

Q. What catalytic strategies enable asymmetric synthesis of pyrazolo[3,4-b]pyridine derivatives?

Chiral-at-metal Rh(III) complexes catalyze Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles, yielding enantiomerically pure derivatives (85–99% ee) . This method avoids racemization and is scalable for bioactive molecule synthesis.

Q. How can C-H functionalization be leveraged for late-stage diversification?

Pd/CuI systems enable regioselective γ-C-H arylation of the pyridine ring. For example, PdCl2_2(PPh3_3)2_2 catalyzes direct coupling of pyrazolo[3,4-b]pyridine with aryl halides, yielding single regioisomers in >75% yield . This strategy streamlines SAR studies without requiring pre-functionalized substrates.

Q. Why do chloro substituents exhibit contradictory effects in different biological contexts?

Chlorine at C3/C6 enhances FGFR1 inhibition (IC50_{50} = 0.3 nM) by forming critical H-bonds in the kinase domain . Conversely, chloro-substituted phenyl rings reduce antimicrobial activity, likely due to increased hydrophobicity disrupting bacterial membrane interactions . Target-specific steric and electronic requirements explain these discrepancies.

Q. What in vivo models validate the pharmacokinetic potential of 3,6-dichloro derivatives?

Compound 7n (a 3,6-dichloro derivative) showed significant tumor growth inhibition in FGFR1-driven H1581 xenograft models, attributed to high oral bioavailability and sustained plasma concentrations. PK studies revealed favorable metabolic stability and low clearance rates .

Q. How do computational methods aid in optimizing pyrazolo[3,4-b]pyridine derivatives?

DFT calculations predict nonlinear optical (NLO) properties and thermodynamic stability, guiding the design of derivatives with enhanced bioactivity. For instance, HMBPP exhibited high hyperpolarizability (β = 4.92 × 1030^{-30} esu), suggesting potential in photodynamic applications .

Q. How can researchers resolve contradictions in substituent-effect data across studies?

Systematic SAR analysis using isosteric replacements (e.g., Cl vs. CF3_3) and molecular docking can clarify substituent roles. For example, N(1)-H in the pyrazolo[3,4-b]pyridine core is essential for FGFR1 binding but irrelevant in antimicrobial targets, highlighting context-dependent pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.